
1-phenyl-4-(2-thienylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-(2-thienylacetyl)piperazine, commonly known as TAP or TAPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of TAP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. TAP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Biochemical and Physiological Effects:
TAP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, TAP has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAP in lab experiments is that it has been shown to have low toxicity in animal studies. Additionally, TAP is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using TAP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on TAP. One area of research is the development of TAP derivatives that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of TAP in humans.
In conclusion, TAP is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, it has been shown to have anxiolytic and antidepressant properties, as well as cytotoxic effects on cancer cells. Further research is needed to fully understand the potential therapeutic applications of TAP and to develop TAP derivatives with improved properties.
Métodos De Síntesis
The synthesis of TAP involves a multistep process that starts with the reaction of 2-thienylacetic acid with thionyl chloride to form 2-thienylacetyl chloride. The resulting compound is then reacted with piperazine to form 1-phenyl-4-(2-thienylacetyl)piperazine. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TAP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety disorders and depression. Additionally, TAP has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKBLTDEGFZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)
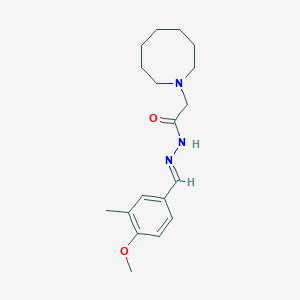
![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)

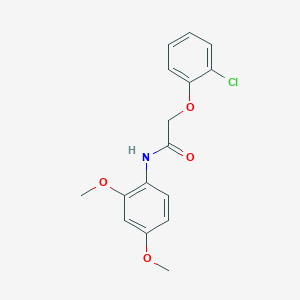
![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
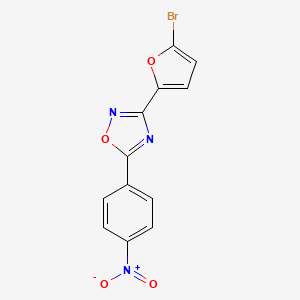
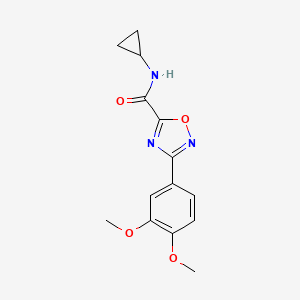
![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)
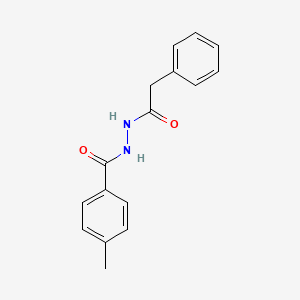
![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)
